MFCD18313850
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Overview
Description
MFCD18313850: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD18313850 involves several synthetic routes, each with specific reaction conditions. One common method is the co-precipitation technique, where the compound is synthesized by mixing appropriate precursors in a solvent under controlled temperature and pH conditions . This method ensures high purity and yield of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process typically involves the use of advanced equipment to maintain the desired temperature, pressure, and mixing conditions. The final product is then purified using techniques such as crystallization or chromatography to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: MFCD18313850 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .
Scientific Research Applications
MFCD18313850 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds with desired characteristics. In biology, this compound is employed in studies involving enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms .
In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease pathways. Its stability and reactivity make it a valuable tool in drug discovery and development. Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD18313850 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
The molecular targets of this compound include enzymes involved in oxidation-reduction reactions, as well as proteins that regulate cellular signaling pathways. By modulating these targets, this compound can influence various biological processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
- MFCD18313851
- MFCD18313852
- MFCD18313853
These compounds share some similarities with MFCD18313850 but differ in their specific chemical structures and reactivity profiles .
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOGGCPBUYUPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684361 |
Source
|
Record name | Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-71-5 |
Source
|
Record name | Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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